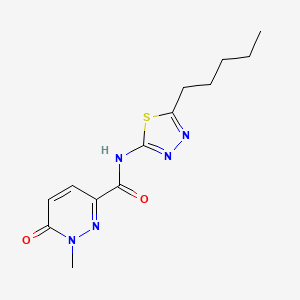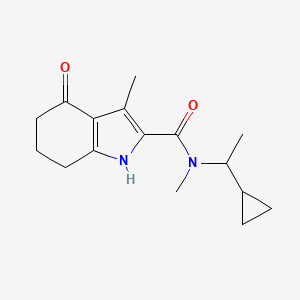![molecular formula C19H21NO3 B7523983 1-[(3-Phenoxyphenyl)methyl]piperidine-2-carboxylic acid](/img/structure/B7523983.png)
1-[(3-Phenoxyphenyl)methyl]piperidine-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(3-Phenoxyphenyl)methyl]piperidine-2-carboxylic acid is a complex organic compound that features a piperidine ring substituted with a phenoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(3-Phenoxyphenyl)methyl]piperidine-2-carboxylic acid typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This reaction is known for its mild conditions and high functional group tolerance.
Industrial Production Methods: Industrial production of this compound may involve optimizing the Suzuki–Miyaura coupling for large-scale synthesis. This includes using cost-effective catalysts and reagents, as well as optimizing reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions: 1-[(3-Phenoxyphenyl)methyl]piperidine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or alkanes.
Scientific Research Applications
1-[(3-Phenoxyphenyl)methyl]piperidine-2-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It may be used in the study of biological pathways and mechanisms.
Industry: It can be used in the production of materials with specific properties.
Mechanism of Action
The mechanism of action of 1-[(3-Phenoxyphenyl)methyl]piperidine-2-carboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular pathways and processes.
Comparison with Similar Compounds
Piperidine: A simpler compound with a six-membered ring containing one nitrogen atom.
Phenoxyphenyl derivatives: Compounds with similar phenoxyphenyl groups but different substituents on the piperidine ring.
Uniqueness: 1-[(3-Phenoxyphenyl)methyl]piperidine-2-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
1-[(3-phenoxyphenyl)methyl]piperidine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO3/c21-19(22)18-11-4-5-12-20(18)14-15-7-6-10-17(13-15)23-16-8-2-1-3-9-16/h1-3,6-10,13,18H,4-5,11-12,14H2,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOZBPNFDNIPHEU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)C(=O)O)CC2=CC(=CC=C2)OC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[(4-bromophenyl)methyl]-3-iodo-N-methylbenzamide](/img/structure/B7523902.png)
![3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[(6-imidazol-1-ylpyridin-3-yl)methyl]propanamide](/img/structure/B7523905.png)
![6-chloro-5-methyl-N-[6-(2-methylpyridin-3-yl)oxypyridin-3-yl]-2,3-dihydroindole-1-carboxamide](/img/structure/B7523913.png)

![3-(2,4-dimethylphenyl)-N-[(6-imidazol-1-ylpyridin-3-yl)methyl]propanamide](/img/structure/B7523936.png)
![1-(4-fluorophenyl)-N-[3-methyl-4-(tetrazol-1-yl)phenyl]-5-(trifluoromethyl)pyrazole-4-carboxamide](/img/structure/B7523941.png)
![N-[(5-bromothiophen-2-yl)methyl]cyclopropanecarboxamide](/img/structure/B7523954.png)
![3-acetamido-N-[2-(1,2,4-triazol-1-yl)-5-(trifluoromethyl)phenyl]benzamide](/img/structure/B7523970.png)
![3-(8-methyl-4-oxoquinazolin-3-yl)-N-[6-(1,2,4-triazol-1-yl)pyridin-3-yl]propanamide](/img/structure/B7523981.png)
![N-[(6-imidazol-1-ylpyridin-3-yl)methyl]-1,3-dimethylthieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B7523985.png)
![(E)-3-pyridin-4-yl-1-[4-(1,3-thiazol-2-yl)piperazin-1-yl]prop-2-en-1-one](/img/structure/B7523987.png)
![1-[[4-(Imidazol-1-ylmethyl)phenyl]methyl]-3-phenylurea](/img/structure/B7523990.png)

methanone](/img/structure/B7523997.png)
